2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone
Description
2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and an amino-acetyl side chain. Key identifiers include:
The compound’s structure combines a pyrrolidine scaffold—a five-membered nitrogen-containing ring—with a methoxymethyl substituent, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-7-2-3-10(5-7)8(11)4-9/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNIEHALWOYJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of 3-methoxymethylpyrrolidine with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural and physicochemical properties of 2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone and related compounds:
Biological Activity
2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone is a chemical compound with the molecular formula C8H16N2O2. This compound features a pyrrolidine ring, an amino group, and a methoxymethyl group, which contribute to its potential biological activity. Research into its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by:
- Pyrrolidine Ring : Provides structural stability.
- Methoxymethyl Group : Enhances solubility and bioavailability.
- Amino Group : Capable of forming hydrogen bonds with biological molecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanism involves modulation of enzyme activity and receptor binding, which can lead to various therapeutic effects. The compound's ability to form hydrogen bonds through its amino group plays a significant role in these interactions.
Biological Activity Studies
Recent studies have focused on the compound's potential as a therapeutic agent. Below are key findings related to its biological activity:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacteria, although specific pathogens and the extent of inhibition require further investigation.
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural components suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound, against a panel of bacterial strains. The results indicated moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.
- Neurotransmitter Interaction : Another study investigated the binding affinity of this compound to serotonin receptors. Preliminary results suggested that the compound may act as a partial agonist at certain receptor subtypes, indicating potential applications in mood disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
